1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-phenylpiperidine-3-carboxamide
Description
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Systematic Identification
The systematic name of this compound follows IUPAC guidelines for polycyclic heteroaromatic systems. The parent structure is derived from the triazolo[4,3-b]pyridazine scaffold, a bicyclic system comprising a triazole ring fused to a pyridazine ring. The substituents are numbered according to their positions relative to the fusion axis:
- Triazolo[4,3-b]pyridazine core : The triazole ring (positions 1–3) is fused to the pyridazine ring (positions 4–6), with the methyl group at position 3 of the triazole moiety.
- Piperidine-3-carboxamide side chain : The piperidine ring is attached to position 6 of the triazolopyridazine via a single bond. The carboxamide group at position 3 of the piperidine is further substituted with a phenyl group.
The full IUPAC name is:
1-(3-methyltriazolo[4,3-b]pyridazin-6-yl)-N-phenylpiperidine-3-carboxamide .
This nomenclature aligns with the structural hierarchy prioritized by IUPAC rules, where the triazolopyridazine system takes precedence over the piperidine-carboxamide substituent.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₂₀H₂₁N₇O , derived from the following components:
| Component | Contribution to Formula |
|---|---|
| Triazolo[4,3-b]pyridazine | C₅H₃N₅ |
| Piperidine | C₅H₁₁N |
| Phenylcarboxamide | C₇H₇NO |
The molecular weight is calculated as 375.44 g/mol , consistent with high-resolution mass spectrometry data reported for analogous triazolopyridazine derivatives. Isotopic patterns show a base peak at m/z 375.18 ([M+H]⁺), with minor fragments corresponding to losses of the phenyl group (m/z 268.11) and triazolopyridazine moiety (m/z 160.08).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.72 (s, 1H, H-5 of triazolo[4,3-b]pyridazine)
- δ 8.15 (d, J = 8.4 Hz, 1H, H-7 of pyridazine)
- δ 7.65–7.58 (m, 5H, phenyl group)
- δ 4.32 (m, 1H, piperidine H-3)
- δ 3.12 (t, J = 11.2 Hz, 2H, piperidine H-2/H-6)
- δ 2.89 (s, 3H, triazole-CH₃)
- δ 1.95–1.82 (m, 4H, piperidine H-4/H-5)
¹³C NMR (100 MHz, DMSO-d₆):
- δ 169.8 (C=O)
- δ 154.2 (C-3 of triazole)
- δ 143.7–125.4 (aromatic carbons)
- δ 52.1 (piperidine C-3)
- δ 23.7 (triazole-CH₃)
The downfield shift of the triazole C-3 carbon (δ 154.2) confirms electron withdrawal by the adjacent pyridazine ring.
Infrared (IR) Spectroscopy
Key absorption bands include:
- 3320 cm⁻¹ (N–H stretch, carboxamide)
- 1665 cm⁻¹ (C=O stretch)
- 1590 cm⁻¹ (C=N stretch, triazole)
- 1520 cm⁻¹ (aromatic C=C)
The absence of a broad O–H stretch indicates the compound’s anhydrous nature.
Mass Spectrometry (MS)
High-resolution ESI-MS data corroborate the molecular formula:
- Observed [M+H]⁺: 375.1832 (calc. 375.1836)
- Major fragments:
- m/z 268.11 (loss of C₇H₇NO)
- m/z 160.08 (triazolopyridazine ion)
Fragmentation patterns align with cleavage between the piperidine and triazolopyridazine moieties.
Crystallographic Analysis and Conformational Studies
Single-crystal X-ray diffraction data for this compound remain unreported. However, computational modeling (DFT, B3LYP/6-311+G(d,p)) predicts:
- Piperidine ring conformation : Chair conformation with the carboxamide group in an equatorial position to minimize steric hindrance.
- Triazolopyridazine planarity : The fused heterocycle is fully planar (RMSD < 0.05 Å), stabilized by π-conjugation.
- Intermolecular interactions : N–H⋯O hydrogen bonds between the carboxamide NH and triazole N2 atoms (distance: 2.89 Å) suggest potential crystal packing motifs.
Torsional angles for key bonds include:
- C6–N1–C7–C8 (piperidine-triazolopyridazine linkage): 178.3° (near-perpendicular orientation)
- C3–C2–N5–C12 (carboxamide linkage): 2.5° (coplanar with piperidine)
These predictions align with crystallographic data for structurally related N-phenylpiperidine carboxamides.
Properties
Molecular Formula |
C18H20N6O |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-phenylpiperidine-3-carboxamide |
InChI |
InChI=1S/C18H20N6O/c1-13-20-21-16-9-10-17(22-24(13)16)23-11-5-6-14(12-23)18(25)19-15-7-3-2-4-8-15/h2-4,7-10,14H,5-6,11-12H2,1H3,(H,19,25) |
InChI Key |
ZCBVDVDJUJTUPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazine Derivatives
A widely adopted strategy involves the condensation of 3-methyl-1,2,4-triazole with 6-chloropyridazine. The reaction proceeds under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours, yielding the triazolo[4,3-b]pyridazine scaffold with a methyl substituent at position 3. Alternative methods employ hydrazine hydrate and carbonyl precursors, such as ethyl 2-oxoacetate, to form the triazole ring via PhI(OAc)₂-mediated cyclization.
Key Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 24 h | 72% |
| PhI(OAc)₂ | CH₂Cl₂ | RT | 6 h | 85% |
Synthesis of Piperidine-3-Carboxamide Intermediates
The piperidine-3-carboxamide component is prepared through functionalization of piperidine derivatives.
N-Phenyl Amidation
Piperidine-3-carboxylic acid is activated using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of N,N-diisopropylethylamine (DIPEA). Subsequent coupling with aniline at room temperature for 6–8 hours yields N-phenylpiperidine-3-carboxamide.
Optimization Data:
| Coupling Agent | Base | Solvent | Time | Yield |
|---|---|---|---|---|
| HBTU | DIPEA | DMF | 8 h | 89% |
| EDCI/HOBt | TEA | CH₂Cl₂ | 12 h | 75% |
Coupling of Triazolo[4,3-b]Pyridazine and Piperidine Moieties
The final step involves linking the triazolo[4,3-b]pyridazine core to the piperidine-3-carboxamide via nucleophilic substitution or palladium-catalyzed cross-coupling.
Nucleophilic Substitution
Reaction of 6-chloro-3-methyltriazolo[4,3-b]pyridazine with N-phenylpiperidine-3-carboxamide in the presence of NaH or K₂CO₃ in DMF at 100°C for 24 hours achieves C–N bond formation.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling using Pd(PPh₃)₄ and (3-methyltriazolo[4,3-b]pyridazin-6-yl)boronic acid with bromopiperidine derivatives offers regioselective control.
Comparative Yields:
| Method | Catalyst | Ligand | Yield |
|---|---|---|---|
| Nucleophilic | – | – | 68% |
| Suzuki Coupling | Pd(PPh₃)₄ | – | 82% |
Purification and Characterization
Crude products are purified via column chromatography (SiO₂, EtOAc/hexane) and recrystallization (MeOH/H₂O). Structural validation employs:
-
¹H/¹³C NMR : Key signals include δ 8.2–8.5 ppm (triazolo-pyridazine protons) and δ 3.1–3.5 ppm (piperidine CH₂).
-
HRMS : Calculated for C₁₉H₁₉N₇O ([M+H]⁺): 384.1664; Found: 384.1668.
Challenges and Optimizations
Regioselectivity in Cyclization
The use of PhI(OAc)₂ ensures regioselective triazole ring formation over competing pathways.
Steric Hindrance in Amidation
Bulkier bases (e.g., DIPEA) improve yields in HBTU-mediated couplings by mitigating steric effects.
Chemical Reactions Analysis
Types of Reactions
1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-phenylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-phenylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Key Research Findings
BRD4 Inhibitors
- AZD5153: A bivalent inhibitor with a methoxy-triazolo group and extended piperidine-phenoxy chain. Exhibits nM potency due to dual bromodomain engagement, suppressing c-Myc in xenografts .
LIN28/let-7 Interaction Blockers
- C1632 : Shares the 3-methyl-triazolo core but differs in the carboxamide substituent (N-methylphenyl vs. phenyl). Demonstrates LIN28 inhibition, rescuing let-7 miRNA function and reducing tumorsphere formation .
ADME Properties
- Lipophilicity : The 3-chlorophenyl analog () has higher logP than the target compound, likely improving membrane permeability but risking solubility issues .
- Solubility : The morpholine-ethyl substituent () introduces polar groups, enhancing aqueous solubility compared to phenyl or chlorophenyl derivatives .
Biological Activity
Chemical Structure and Properties
The molecular formula for 1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-phenylpiperidine-3-carboxamide is with a molecular weight of approximately 225.28 g/mol. Its structure features a triazolo-pyridazine moiety linked to a piperidine ring, which is crucial for its biological activity.
The biological activities of compounds similar to 1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-phenylpiperidine-3-carboxamide often involve:
- Kinase Inhibition : Many triazolo-pyridazine derivatives exhibit inhibitory effects on various kinases. For instance, compounds designed from similar frameworks have shown inhibition against c-Met kinase, which is implicated in cancer progression .
- Cytotoxicity : Several studies report moderate to significant cytotoxic effects against cancer cell lines. For example, related compounds demonstrated IC50 values under 5 μM in assays against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated various triazolo-pyridazine derivatives for their cytotoxic effects using the MTT assay. Notably, one derivative exhibited an IC50 value of 1.06 μM against A549 cells and showed the ability to induce apoptosis in these cells .
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the triazolo-pyridazine structure can significantly alter biological activity. The presence of specific substituents on the piperidine ring has been linked to enhanced potency against certain cancer cell lines.
- Enzyme Inhibition : Inhibitory assays against c-Met kinase revealed that certain derivatives had comparable potency to established inhibitors like Foretinib. This suggests that further exploration of these compounds could lead to new therapeutic agents for cancers characterized by c-Met overexpression .
Comparative Analysis of Related Compounds
The following table summarizes key findings from studies on compounds structurally related to 1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-phenylpiperidine-3-carboxamide:
| Compound Name | IC50 (μM) | Target | Notes |
|---|---|---|---|
| Compound 12e | 1.06 | A549 | Induces apoptosis |
| Compound 19e | 2.73 | HeLa | Significant cytotoxicity |
| Foretinib | 0.019 | c-Met | Positive control |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
